2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and chloro-methoxyphenyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)oxazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-((5-(4-methylphenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
What sets 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-24-15-7-6-13(8-14(15)20)22-17(23)10-26-18-21-9-16(25-18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDIRZURKUJBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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